molecular formula C8H11NO2 B1597285 Pyrrole-3-butyric acid CAS No. 30000-61-4

Pyrrole-3-butyric acid

Cat. No.: B1597285
CAS No.: 30000-61-4
M. Wt: 153.18 g/mol
InChI Key: ZILGRACWFSKIFU-UHFFFAOYSA-N
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Description

Pyrrole-3-butyric acid is an organic compound that belongs to the class of pyrroles, which are five-membered aromatic heterocycles containing one nitrogen atom

Mechanism of Action

Target of Action

Pyrrole-3-butyric acid, like other indole derivatives, is known to interact with multiple receptors . These interactions are crucial in developing new useful derivatives and have been found in many important synthetic drug molecules .

Mode of Action

It’s known that indole derivatives, which include this compound, can bind with high affinity to multiple receptors . This binding can lead to various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

Biochemical Pathways

This compound is an auxin precursor that is converted to Indole-3-acetic acid (IAA) in a peroxisomal β-oxidation process . This conversion is crucial for maintaining auxin homeostasis, which is necessary for the proper development of organs in plants . Altered conversion of this compound to IAA can lead to multiple plant defects .

Pharmacokinetics

It’s known that pyrrole is a very weak base with a pka of about -38, and its protonation results in the loss of aromatic property . Both –NH– and –CH– protons of pyrrole are moderately acidic and can be deprotonated with strong bases rendering the pyrrole nucleophilic .

Result of Action

The result of this compound’s action is largely dependent on its conversion to IAA. IAA is a crucial phytohormone involved in multiple plant developmental processes . Therefore, the action of this compound can significantly impact plant growth and development .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the conversion of this compound to IAA can be affected by the presence of certain microorganisms . Additionally, the compound’s stability and efficacy can be influenced by factors such as pH, temperature, and the presence of other chemical compounds .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Pyrrole-3-butyric acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nitration: Nitric acid in the presence of sulfuric acid.

    Sulfonation: Sulfuric acid or chlorosulfonic acid.

    Halogenation: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products:

    Nitration: Nitro-pyrrole derivatives.

    Sulfonation: Sulfonyl-pyrrole derivatives.

    Halogenation: Halogenated pyrrole derivatives.

Comparison with Similar Compounds

Uniqueness: Pyrrole-3-butyric acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other pyrrole derivatives

Properties

IUPAC Name

4-(1H-pyrrol-3-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c10-8(11)3-1-2-7-4-5-9-6-7/h4-6,9H,1-3H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZILGRACWFSKIFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC=C1CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80292289
Record name pyrrole-3-butyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80292289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30000-61-4
Record name pyrrole-3-butyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80292289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(3-Pyrrolyl)butyric acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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